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molecular formula C14H13NO B188535 N-(4-Methylphenyl)benzamide CAS No. 582-78-5

N-(4-Methylphenyl)benzamide

Cat. No. B188535
M. Wt: 211.26 g/mol
InChI Key: YUIHXKGKVSVIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (20 mg, 0.105 mmol, 5.1 mol %), benzamide (250 mg, 2.06 mmol), K2CO3 (600 mg, 4.34 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (26 μL, 0.217 mmol, 10.5 mol %) and 4-chlorotoluene (1.0 mL, 8.44 mmol) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 140° C. for 46 h. The resulting black suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 2:1; 15 mL fractions). Fractions 5-15 were concentrated, the solid residue was suspended in 10 mL of hexane and filtered to provide 413 mg (95% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported by Erdik et al. Erdik, E.; Daskapan, T. J. Chem. Soc., Perkin Trans. 1 1999, 3139.
Quantity
26 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[C@@H]1(N)CCCC[C@H]1N.Cl[C:25]1[CH:30]=[CH:29][C:28]([CH3:31])=[CH:27][CH:26]=1>[Cu]I>[CH3:31][C:28]1[CH:29]=[CH:30][C:25]([NH:9][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:26][CH:27]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
26 μL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
600 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 140° C. for 46 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting black suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 2:1; 15 mL fractions)
CONCENTRATION
Type
CONCENTRATION
Details
Fractions 5-15 were concentrated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 413 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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